![molecular formula C18H24N6O3S B2729028 ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1334373-25-9](/img/structure/B2729028.png)
ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H24N6O3S and its molecular weight is 404.49. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity and Synthesis of Derivatives
Research by Zaki et al. (2017) involved the synthesis of various pyrrolyl selenolopyridine compounds, including the synthesis of "ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate" and its derivatives. These compounds were characterized by spectroscopy and tested for their antioxidant activity, showing remarkable antioxidant properties comparable to ascorbic acid. This study highlights the potential for synthesizing and investigating novel compounds for antioxidant applications (Zaki et al., 2017).
Investigation of Reaction Mechanisms
Ledenyova et al. (2018) explored the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing an ANRORC rearrangement mechanism. This research provides insight into the complex reactions and mechanisms that similar compounds may undergo, indicating the depth of chemical understanding required for novel compound synthesis and application (Ledenyova et al., 2018).
Development of Bioactive Molecules
A study by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These molecules exhibited antimicrobial, antilipase, and antiurease activities, underscoring the importance of structural variation in developing bioactive compounds with potential pharmaceutical applications (Başoğlu et al., 2013).
Antimycobacterial Activity
Research into the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives by Lv et al. (2017) demonstrates the exploration of new compounds for treating mycobacterial infections. This work highlights the ongoing search for new therapeutic agents against drug-sensitive and resistant strains of mycobacteria, showcasing the potential health applications of novel synthetic compounds (Lv et al., 2017).
properties
IUPAC Name |
ethyl 4-[2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3S/c1-4-27-18(26)23-9-7-22(8-10-23)17(25)12-28-16-6-5-15(19-20-16)24-14(3)11-13(2)21-24/h5-6,11H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFURKWVMYYDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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